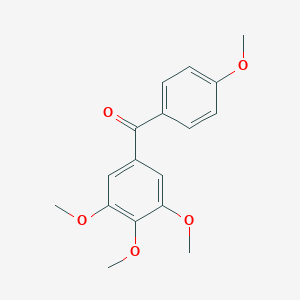
Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-
Descripción general
Descripción
Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-, also known as MPTM, is a synthetic compound that belongs to the family of phenyl ketones. It is widely used in scientific research due to its unique properties and potential applications. In
Mecanismo De Acción
The mechanism of action of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of reactive oxygen species (ROS) in cells. Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- is that it may exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-. One potential area of research is the development of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)--based fluorescent probes for imaging cellular structures. Another area of research is the investigation of the potential use of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- as a therapeutic agent for the treatment of inflammatory and cancerous conditions. Further studies are needed to fully elucidate the mechanism of action of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- and its potential applications in various fields of scientific research.
Conclusion
In conclusion, Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-, or Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. Its unique properties and potential applications make it a valuable tool for researchers. The synthesis method of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- is relatively simple, and its biochemical and physiological effects have been well documented. Further studies are needed to fully understand the mechanism of action of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- and its potential applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has also been studied for its potential use as a fluorescent probe for imaging cellular structures.
Propiedades
Número CAS |
109091-08-9 |
|---|---|
Nombre del producto |
Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- |
Fórmula molecular |
C17H18O5 |
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O5/c1-19-13-7-5-11(6-8-13)16(18)12-9-14(20-2)17(22-4)15(10-12)21-3/h5-10H,1-4H3 |
Clave InChI |
GGZQGMKOFKNKQN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Sinónimos |
(4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone PHT methanone |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

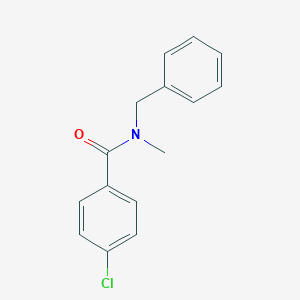
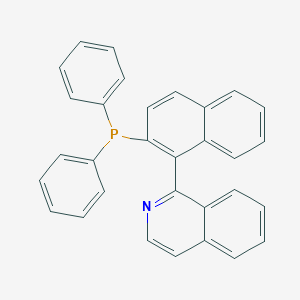
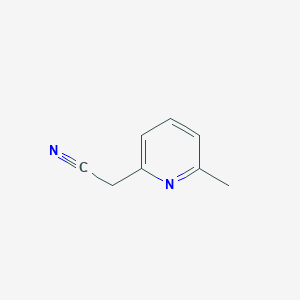
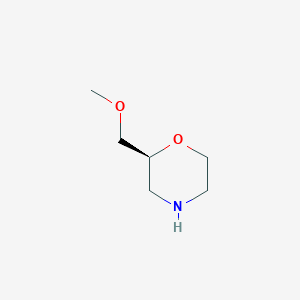
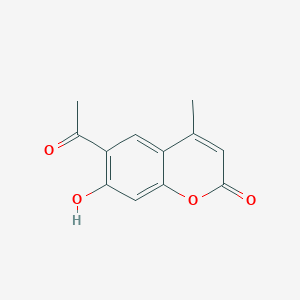
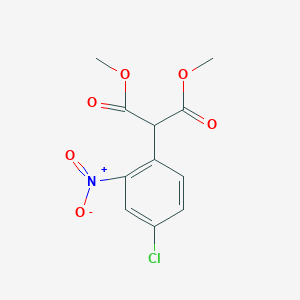
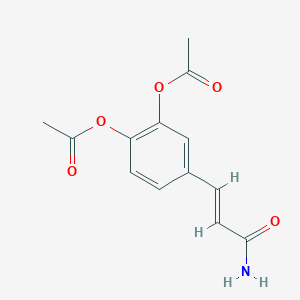
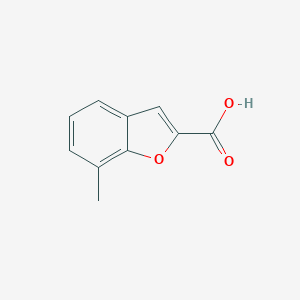
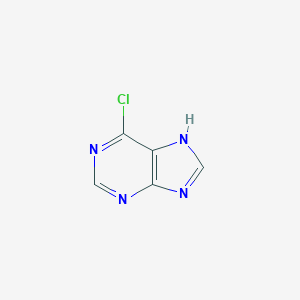
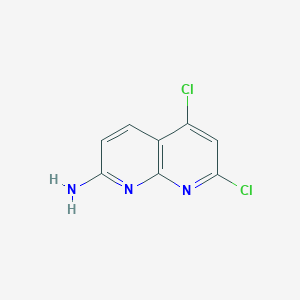
![1-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B169778.png)
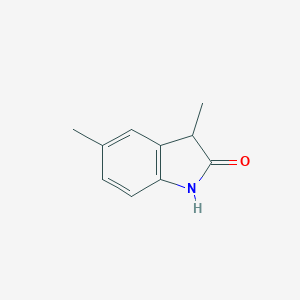
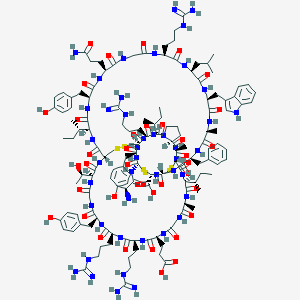
![2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B169788.png)